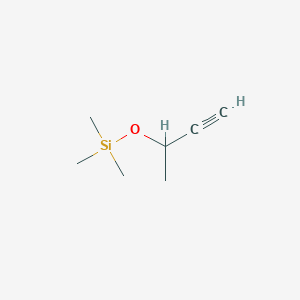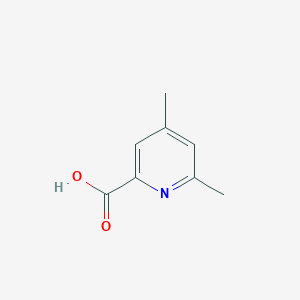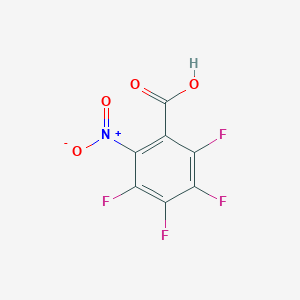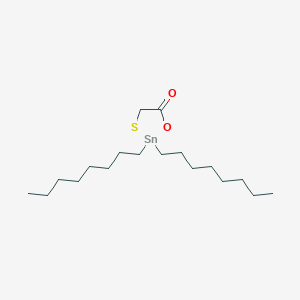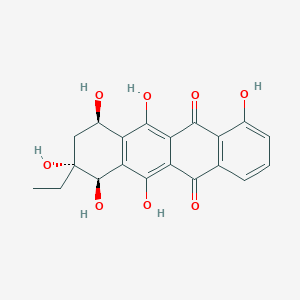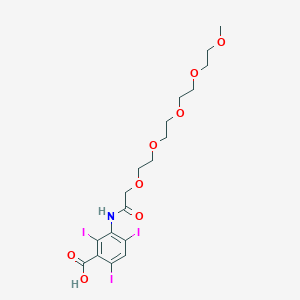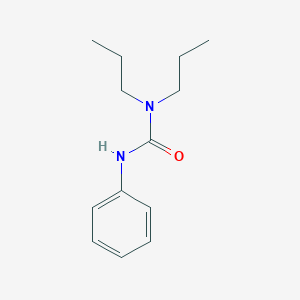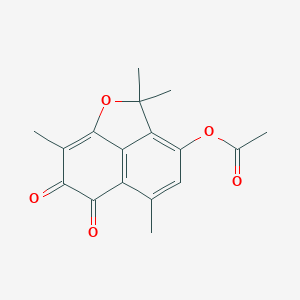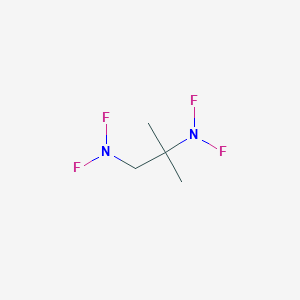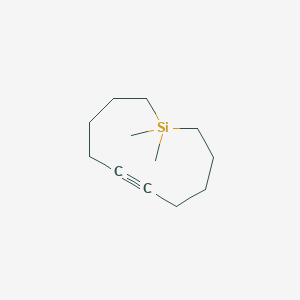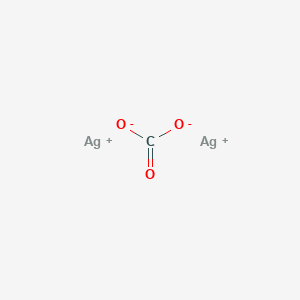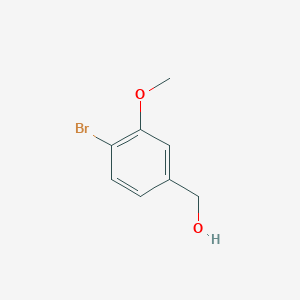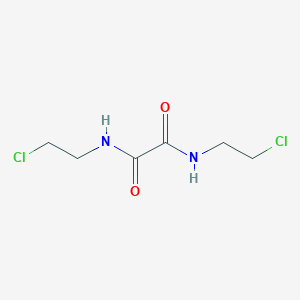![molecular formula C11H15NO2 B096722 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone CAS No. 16858-04-1](/img/structure/B96722.png)
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone, also known as DIM-C-pPhOH, is a small molecule compound that has been studied extensively for its potential therapeutic properties. This compound is a derivative of curcumin, a natural compound found in turmeric, and has been found to have anti-cancer and anti-inflammatory properties. In
Aplicaciones Científicas De Investigación
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone has been studied extensively for its potential therapeutic properties. It has been found to have anti-cancer properties and has been shown to inhibit the growth of a variety of cancer cells, including breast, prostate, and colon cancer cells. Additionally, 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone is not fully understood, but it is thought to work by inhibiting various signaling pathways that are involved in cancer growth and inflammation. Specifically, it has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival, and the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Efectos Bioquímicos Y Fisiológicos
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for preventing cancer growth. Additionally, 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone has been found to inhibit the production of inflammatory cytokines, which are molecules that are involved in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone in lab experiments is that it is a stable and easily synthesized compound that can be used in a variety of research applications. Additionally, it has been shown to have anti-cancer and anti-inflammatory properties, which makes it a promising compound for further research. However, one limitation of using 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Direcciones Futuras
There are many future directions for research on 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone. One area of research could be to further investigate its mechanism of action and how it interacts with various signaling pathways. Additionally, further studies could be done to determine the optimal dosage and administration of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone for various therapeutic applications. Finally, researchers could investigate the potential of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone as a therapeutic agent for other conditions, such as neurodegenerative diseases or autoimmune disorders.
Conclusion:
In conclusion, 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone is a promising compound that has been studied extensively for its potential therapeutic properties. Its anti-cancer and anti-inflammatory properties make it a promising compound for further research, and its stable and easily synthesized nature make it a useful compound for lab experiments. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone involves the reaction of curcumin with p-phenylenediamine and acetic anhydride. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure a high yield and purity of the final product. The synthesis of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone has been optimized to produce a compound that is stable, easy to handle, and suitable for use in a variety of research applications.
Propiedades
Número CAS |
16858-04-1 |
|---|---|
Nombre del producto |
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone |
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C11H15NO2/c1-7-10(8(2)14-12-7)6-9-4-3-5-11(9)13/h9H,3-6H2,1-2H3 |
Clave InChI |
BJPMECVZYIVUBJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)CC2CCCC2=O |
SMILES canónico |
CC1=C(C(=NO1)C)CC2CCCC2=O |
Sinónimos |
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



